6-Aminopenicillanic Acid is derived from penicillin and is primarily utilized in pharmaceutical applications as an intermediate in antibiotic synthesis. The compound has the CAS number 551-16-6 and a molecular formula of C8H12N2O3S, with a molecular weight of approximately 216.26 g/mol . It is categorized as an impurity in several commercially available antibiotics, highlighting its relevance in quality control and analytical chemistry within pharmaceutical manufacturing .
The synthesis of 6-Aminopenicillanic Acid typically involves several steps starting from penicillin G or penicillin V. The key methods for synthesizing this compound include:
The parameters for these reactions often include temperature, pH, and reaction time, which are optimized to maximize yield and purity .
The molecular structure of 6-Aminopenicillanic Acid features a bicyclic system with a thiazolidine ring and a β-lactam ring. Key structural features include:
The InChI representation for this compound is:
This structure provides insights into potential interactions with bacterial targets such as transpeptidases .
6-Aminopenicillanic Acid participates in several chemical reactions relevant to its role as an antibiotic precursor:
These reactions are often studied under varying conditions to determine kinetics and mechanisms involved in antibiotic resistance .
The mechanism of action of 6-Aminopenicillanic Acid and its derivatives primarily involves inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking process in peptidoglycan layers of bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
Research indicates that the effectiveness of this mechanism can vary based on the specific structural modifications made to the core structure of 6-Aminopenicillanic Acid when forming various antibiotics .
The physical and chemical properties of 6-Aminopenicillanic Acid are critical for its application in pharmaceuticals:
These properties influence formulation strategies for drug delivery systems .
6-Aminopenicillanic Acid has numerous applications in scientific research and pharmaceutical development:
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (common name: 6-aminopenicillanic acid, 6-APA; CAS: 551-16-6) is the fundamental β-lactam core structure for penicillins. Its molecular formula is C₈H₁₂N₂O₃S, with a bicyclic scaffold comprising a β-lactam ring fused to a thiazolidine ring and an amino group at C6 [5] [7] [10].
Property | Value |
---|---|
Systematic Name | (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
SMILES | C(C1N2C(C(N)C2=O)SC1(C)C)(=O)O |
InChIKey | NGHVIOIJCVXTGV-UHFFFAOYSA-N |
Molecular Weight | 216.26 g/mol |
In Penicillium chrysogenum, 6-APA biosynthesis occurs via a cytosolic and peroxisomal tri-enzymatic pathway encoded by the pcbAB-pcbC-penDE gene cluster [1]:
Enzyme | Gene | Reaction | Cellular Location | Cofactors |
---|---|---|---|---|
ACVS | pcbAB | Tripeptide condensation | Cytosol | ATP, Mg²⁺ |
IPNS | pcbC | Bicyclization of ACV to IPN | Cytosol | Fe²⁺, O₂ |
AT | penDE | Hydrolysis of IPN to 6-APA + side-chain exchange | Peroxisomes | CoA-activated precursors |
The penicillin biosynthetic gene cluster (pcbAB-pcbC-penDE) is tightly regulated by carbon and nitrogen sources. Glucose represses cluster expression via CreA-mediated carbon catabolite repression, while lactose enhances it [1]. Phenylacetic acid (PAA), the side-chain precursor for penicillin G, induces penDE transcription and AT enzyme activity. In PAA-limited chemostats, intracellular IPN accumulates, and AT levels decline by >50% within 24 hours, confirming its role as a metabolic bottleneck [1].
Key regulatory interventions include:
Factor | Effect on 6-APA Biosynthesis | Mechanism |
---|---|---|
Phenylacetic acid (PAA) | Induces AT activity and 6-APA export | Upregulates penDE transcription |
Glucose | Represses pcbAB, pcbC, penDE expression | CreA-mediated carbon catabolite repression |
Oxygen tension | Limits IPNS activity | Fe²⁺/O₂-dependent catalysis |
Peroxisome biogenesis | Enhances AT efficiency | Compartmentalization of AT |
Industrial 6-APA production employs biosynthetic fermentation (via P. chrysogenum) and enzymatic deacylation of natural penicillins:1. Metabolic Engineering:- Enzyme Complex Formation: Co-localization of ACVS, IPNS, and AT using synthetic protein scaffolds increases pathway flux by 2.5-fold by minimizing intermediate diffusion [6].- Peroxisome Engineering: Overexpression of peroxisomal import proteins (Pex5/14) enhances AT localization, improving 6-APA titers by 40% [1].
Biocatalytic Deacylation:Immobilized penicillin amidase (E.C. 3.5.1.11) hydrolyzes penicillin G/V to 6-APA and side-chain acids. Carrier-bound enzymes (e.g., on Eupergit® C) achieve >95% conversion with operational stability exceeding 100 cycles [5] [10].
Precursor-Directed Perturbation:Pulsed feeding of PAA in glucose-limited chemostats triggers synchronized 6-APA synthesis, enabling in vivo kinetic analysis of the pathway. This strategy increases the penicillin G formation rate by 8-fold within 30 minutes [1].
Strategy | Method | Yield Improvement | Application |
---|---|---|---|
Fungal fermentation | High-yield P. chrysogenum strains (e.g., DS17690) | 170 g/L penicillin G | Primary 6-APA biosynthesis |
Enzymatic deacylation | Immobilized penicillin amidase | >95% conversion | Semisynthetic penicillin production |
Synthetic enzyme complexes | Protein-scaffolded ACVS-IPNS-AT metabolon | 2.5× flux increase | Metabolic engineering |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7